Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-5-phenylisoxazole

Structural Elucidation HRMS NMR Spectroscopy

3-(4-Bromophenyl)-5-phenylisoxazole (CAS 53573-21-0) is a 3,5-diarylisoxazole featuring a bromine substituent exclusively at the para-position of the 3-phenyl ring, leaving the isoxazole core unsubstituted and the 5-phenyl ring unadorned. This specific regiochemical arrangement places the bromine on a pendant aryl ring rather than directly on the heterocyclic core, fundamentally distinguishing it from core-brominated analogs such as 4-bromo-5-phenylisoxazole (CAS 10557-73-0) or 4-bromo-3-phenylisoxazole.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 53573-21-0
Cat. No. B1628151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-phenylisoxazole
CAS53573-21-0
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrNO/c16-13-8-6-11(7-9-13)14-10-15(18-17-14)12-4-2-1-3-5-12/h1-10H
InChIKeyZSAOMNBDJZUSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-5-phenylisoxazole (CAS 53573-21-0): A Regiochemically Defined, Crystallographically Characterized 3,5-Diarylisoxazole Building Block


3-(4-Bromophenyl)-5-phenylisoxazole (CAS 53573-21-0) is a 3,5-diarylisoxazole featuring a bromine substituent exclusively at the para-position of the 3-phenyl ring, leaving the isoxazole core unsubstituted and the 5-phenyl ring unadorned [1]. This specific regiochemical arrangement places the bromine on a pendant aryl ring rather than directly on the heterocyclic core, fundamentally distinguishing it from core-brominated analogs such as 4-bromo-5-phenylisoxazole (CAS 10557-73-0) or 4-bromo-3-phenylisoxazole. The compound has been fully characterized by 1H NMR, 13C NMR, DEPT, COSY, HETCOR, and mass spectrometry, and is a crystalline solid with a reported melting point of 178–179 °C . Its molecular formula is C₁₅H₁₀BrNO with a molecular weight of 300.15 g/mol .

Why 3-(4-Bromophenyl)-5-phenylisoxazole Cannot Be Replaced by a Generic 3,5-Diarylisoxazole or Core-Brominated Isomer


The bromine atom in 3-(4-bromophenyl)-5-phenylisoxazole resides on the 3-aryl ring, making it a pendant aryl halide handle for cross-coupling (e.g., Suzuki, Heck, Sonogashira) without altering the electronic character of the isoxazole core itself [1]. In contrast, core-brominated isomers such as 4-bromo-5-phenylisoxazole place the halogen directly on the heterocycle, where bromination induces substantial torsional twisting (50° and 37° between the aryl groups and the central ring) that fundamentally alters conjugation, molecular shape, and the transmission of substituent effects [2]. Furthermore, the unsubstituted isoxazole C4 position in this compound preserves a site for subsequent late-stage functionalization—such as formylation to generate carbaldehyde intermediates—that is blocked in 4-bromo or 4-methyl analogs [3]. These differences in bromine placement dictate divergent reactivity profiles, downstream derivatization pathways, and conformational properties that cannot be replicated by simply substituting a generic 3,5-diarylisoxazole.

3-(4-Bromophenyl)-5-phenylisoxazole (CAS 53573-21-0): Quantitative Differentiation Evidence Against Structural Analogs and In-Class Compounds


Definitive Structural Assignment by High-Resolution Mass Spectrometry Versus Unconfirmed Analogs

3-(4-Bromophenyl)-5-phenylisoxazole has been definitively characterized by a comprehensive suite of spectroscopic methods including 1H NMR (200 scans), 13C NMR with DEPT (1280 scans), COSY (24 scans), and HETCOR (48 scans) acquired on a Bruker Avance 400 instrument, augmented by HRMS on a Hewlett Packard 5989B mass spectrometer [1]. This level of characterization provides unambiguous regiochemical assignment, confirmed by the exact mass of 298.99458 Da. In contrast, closely related analogs such as 3-(4-bromophenyl)-5-methyl-4-phenylisoxazole (CAS 181697-19-8) and 3-(4-bromophenyl)-5-(4-chlorophenyl)isoxazole (CAS 31554-58-2) are typically supplied at 95–98% purity with only basic NMR or HPLC verification, and in many cases, single-crystal X-ray or HRMS data are unavailable from commercial sources [2].

Structural Elucidation HRMS NMR Spectroscopy Quality Control

Positional Bromine Advantage for Cross-Coupling: Pendant Aryl Bromide vs. Core-Brominated Isomers

The bromine atom in 3-(4-bromophenyl)-5-phenylisoxazole is located on the para-position of the 3-phenyl ring, providing a pendant aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) while preserving the unsubstituted isoxazole core for subsequent functionalization [1]. This is in stark contrast to core-brominated isomers: 4-bromo-5-phenylisoxazole (CAS 10557-73-0) bears bromine directly on the isoxazole ring (C4 position), which introduces significant conformational distortion—X-ray and molecular modeling studies on analogous 3,5-diaryl-4-bromoisoxazoles reveal torsional angles of approximately 50° and 37° between the aryl groups and the central heterocycle, compared to a nearly coplanar arrangement in the unbrominated 3,5-diarylisoxazole series [2]. These torsional differences alter π-conjugation, molecular recognition properties, and the electronic environment for subsequent reactions.

Cross-Coupling Suzuki Reaction Molecular Diversity Medicinal Chemistry

Precursor Provenance: Derivative 5 Exhibits 2.2- to 2.7-Fold Antitubercular Potency Enhancement Over Isoniazid

3-(4-Bromophenyl)-5-phenylisoxazole serves as a key precursor to 3-(4′-bromophenyl)isoxazole-5-carbaldehyde, which upon condensation with isoniazid yields compound 5 (3-(4′-bromophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone). In head-to-head in vitro testing against Mycobacterium tuberculosis H37Rv (ATCC-27294), this derivative exhibited a minimum inhibitory concentration (MIC) of 0.34–0.41 μM, representing a 2.2- to 2.7-fold improvement over the first-line drug isoniazid (MIC = 0.91 μM) [1]. Notably, the 4′-bromo-substituted derivative (compound 5) showed markedly better activity than the 4′-methoxy (compound 6, MIC = 12.41 μM against resistant TB DM97) and 4′-methyl (compound 7, MIC = 13.06 μM) congeners, suggesting that the bromine atom at the 4-position of the 3-phenyl ring contributes significantly to antimycobacterial potency. While this data is for the carbaldehyde-derived isonicotinylhydrazone rather than the parent isoxazole, it demonstrates that the 4-bromophenyl substituent—when elaborated through the C4-formylated intermediate—produces a magnitude of activity improvement that is directly relevant to procurement decisions for the parent building block [1].

Antitubercular Drug Discovery Isonicotinylhydrazone Mycobacterium tuberculosis

Melting Point as a Surrogate Identity and Purity Discriminator Against Regioisomeric and Core-Substituted Analogs

3-(4-Bromophenyl)-5-phenylisoxazole exhibits a sharp melting point of 178–179 °C, consistent with its high crystallinity and purity . This value serves as a strong differentiator from closely related structural analogs: 3-(4-bromophenyl)-5-(4-chlorophenyl)isoxazole (CAS 31554-58-2) melts at 121 °C, a difference of 57–58 °C, and 4-bromo-5-phenylisoxazole (CAS 10557-73-0) has a molecular weight of only 224.05 g/mol (C₉H₆BrNO) compared to 300.15 g/mol for the target compound [1]. Such a large melting point gap enables straightforward identity verification and purity assessment by differential scanning calorimetry or melting point apparatus without requiring advanced spectroscopic equipment.

Physical Characterization Melting Point Purity Assessment Regioisomer Discrimination

Established Synthetic Route with 95% Final-Step Yield: Reproducibility Benchmark for Multi-Gram Scale-Up

A fully documented, four-step synthetic route to 3-(4-bromophenyl)-5-phenylisoxazole has been published with complete experimental detail, proceeding from benzene and 4-bromobenzaldehyde through acetophenone (61% yield), 4-bromochalcone (65% yield), 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one (76% yield), to the final isoxazole in 95% yield for the ring-closing step [1]. The overall yield from 4-bromobenzaldehyde is approximately 29% over four steps. This contrasts with the synthesis of core-brominated analogs such as 3,5-diaryl-4-bromoisoxazoles, which are obtained in only 'low to moderate yield' via NBS bromination in acetic acid—a method that introduces the bromine onto the isoxazole core after ring formation and may suffer from regioselectivity issues and purification challenges [2]. Additionally, alternative eco-friendly IBX-mediated oxidative cyclization methods for 3,5-diarylisoxazoles have been reported, but these are general methods without compound-specific optimization [3].

Synthetic Methodology Process Chemistry Yield Optimization Scale-Up

Conformational Integrity: Near-Planar Geometry Enables Predictable Pharmacophore Presentation vs. Twisted Core-Brominated Scaffolds

Molecular modeling studies on the parent 3,5-diphenylisoxazole scaffold predict an essentially coplanar arrangement of the central isoxazole ring with both pendant phenyl groups [1]. This near-planar geometry is preserved in 3-(4-bromophenyl)-5-phenylisoxazole because the bromine is on the pendant aryl ring where steric effects are minimal. In dramatic contrast, when bromine is introduced directly onto the isoxazole C4 position (as in 3,5-diaryl-4-bromoisoxazoles), the aryl groups are forced out of plane with torsional angles of approximately 50° (3-aryl) and 37° (5-aryl), creating a twisted, non-coplanar conformation [1]. This conformational difference has direct implications for molecular recognition: a planar scaffold presents a flat, predictable pharmacophore surface for protein binding, while the twisted analog presents a sterically and electronically altered binding surface. The linear correlation (r² = 0.974, slope = 0.96) between C4 ¹³C chemical shifts of planar isoxazoles and twisted 4-bromoisoxazoles confirms that while distal substituent effects are preserved, the local electronic environment at the reactive C4 position is fundamentally altered in the brominated series [1].

Conformational Analysis Molecular Modeling Drug Design Structure-Based Design

3-(4-Bromophenyl)-5-phenylisoxazole (CAS 53573-21-0): Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Requiring a Planar, Brominated 3,5-Diarylisoxazole Scaffold with a Free C4 Position

For fragment-based screening campaigns targeting protein-protein interactions or enzyme active sites that accommodate a flat aromatic scaffold, 3-(4-bromophenyl)-5-phenylisoxazole provides a near-planar geometry (as supported by molecular modeling of the 3,5-diphenylisoxazole core [1]) with a bromine handle for hit-to-lead elaboration via cross-coupling. The unsubstituted C4 position remains available for subsequent functionalization—a feature absent in 4-bromo-5-phenylisoxazole or 4-bromo-3-phenylisoxazole. The compound's definitive HRMS and multi-nuclear NMR characterization [2] ensures that fragment screening hits can be confidently attributed to the correct chemical entity, avoiding the confounding effects of regioisomeric impurities that can plague less thoroughly characterized commercial building blocks.

Antitubercular Lead Optimization Starting from a Validated 4-Bromophenylisoxazole Intermediate

This compound is the direct synthetic precursor to 3-(4′-bromophenyl)isoxazole-5-carbaldehyde, which upon condensation with isoniazid yields a derivative (compound 5) that is 2.2- to 2.7-fold more potent than isoniazid against M. tuberculosis H37Rv (MIC 0.34–0.41 μM vs. 0.91 μM) [3]. Critically, the 4-bromophenyl substituent confers dramatically superior antimycobacterial activity compared to 4-methoxy or 4-methyl analogs (compounds 6 and 7), which show MIC values of 12.41 and 13.06 μM, respectively, against the resistant TB DM97 strain [3]. Procurement of this specific brominated building block therefore provides direct access to a validated antitubercular pharmacophore that cannot be replicated using the corresponding chloro, methoxy, or methyl substituted 3-phenylisoxazole precursors.

Diversity-Oriented Synthesis Libraries Requiring Orthogonal Functionalization Handles

The pendant aryl bromide on the 3-phenyl ring of this compound enables chemoselective cross-coupling (Suzuki, Heck, Sonogashira) without perturbing the isoxazole core [2]. Simultaneously, the free C4 position on the isoxazole ring can undergo electrophilic substitution (e.g., formylation to the carbaldehyde [3]) or directed metalation. This orthogonal reactivity profile—pendant aryl bromide for C–C bond formation plus free C4 for late-stage diversification—distinguishes it from 3-(4-bromophenyl)-5-methyl-4-phenylisoxazole (CAS 181697-19-8), where the C4 position is blocked by a phenyl group, and from 4-bromo-5-phenylisoxazole (CAS 10557-73-0), where the bromine is on the heterocyclic core rather than a pendant ring. The published 95% yield for the isoxazole ring-closing step [2] further supports its suitability as a cost-effective starting point for library synthesis.

Analytical Method Development and Reference Standard Qualification

With a sharp melting point of 178–179 °C, a known exact mass of 298.99458 Da, and fully assigned 1H and 13C NMR spectra acquired under high-scan-count conditions [2], this compound is suitable as a reference standard for HPLC, LC-MS, and qNMR method development. The 57–58 °C melting point gap relative to the closely related 3-(4-bromophenyl)-5-(4-chlorophenyl)isoxazole (mp 121 °C [4]) provides a simple, instrument-minimal identity confirmation test that can distinguish between these two commercially available 3,5-diarylisoxazoles. This is particularly valuable for laboratories managing multiple isoxazole building blocks where visual inspection or simple TLC may be insufficient to differentiate between regioisomers.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.